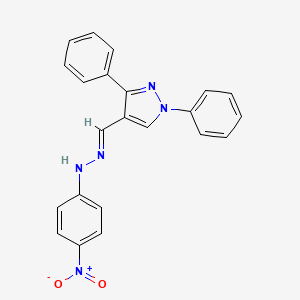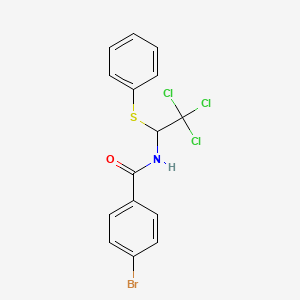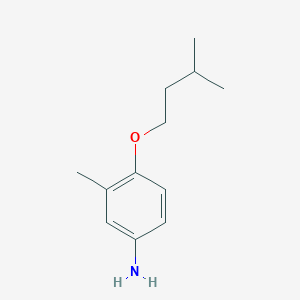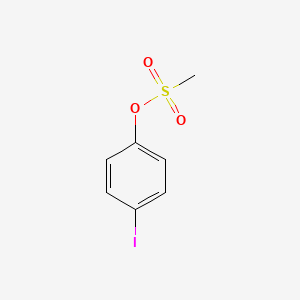
1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone is a chemical compound that belongs to the class of pyrazole derivatives
Preparation Methods
The synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone typically involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with 4-nitrophenylhydrazine. The reaction is usually carried out in the presence of a suitable solvent and under controlled temperature conditions. One common method involves the use of formic acid as a medium and orthophosphoric acid as a catalyst .
Chemical Reactions Analysis
1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include hydroxylamine hydrochloride, formic acid, and orthophosphoric acid . Major products formed from these reactions include oximes, nitriles, and amines.
Scientific Research Applications
Chemistry: The compound is used as a precursor for the synthesis of other pyrazole derivatives and heterocyclic compounds.
Biology: It has been investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: It is used in the synthesis of dyes, agrochemicals, and other industrially important compounds.
Mechanism of Action
The mechanism of action of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1,3-diphenyl-1H-pyrazole-4-carbaldehyde (4-nitrophenyl)hydrazone can be compared with other similar compounds such as:
1,3-diphenyl-1H-pyrazole-4-carbaldehyde: This compound lacks the nitrophenylhydrazone group and may have different chemical and biological properties.
4-nitrophenylhydrazine: This compound lacks the pyrazole moiety and may have different reactivity and applications.
The uniqueness of this compound lies in its specific structure, which combines the properties of both pyrazole and nitrophenylhydrazone groups, leading to its diverse applications and reactivity .
Properties
Molecular Formula |
C22H17N5O2 |
|---|---|
Molecular Weight |
383.4 g/mol |
IUPAC Name |
N-[(E)-(1,3-diphenylpyrazol-4-yl)methylideneamino]-4-nitroaniline |
InChI |
InChI=1S/C22H17N5O2/c28-27(29)21-13-11-19(12-14-21)24-23-15-18-16-26(20-9-5-2-6-10-20)25-22(18)17-7-3-1-4-8-17/h1-16,24H/b23-15+ |
InChI Key |
MJTZPQBISXJJMC-HZHRSRAPSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN(C=C2/C=N/NC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=NNC3=CC=C(C=C3)[N+](=O)[O-])C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-4-nitrobenzamide](/img/structure/B11709769.png)

![N'-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-4-methyl-3-nitrobenzenesulfonohydrazide](/img/structure/B11709771.png)
![2-[Bis(1-methylethyl)amino]ethyl decanoate](/img/structure/B11709776.png)


![3-{2-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B11709779.png)

![N'~1~,N'~5~-bis[(E)-(2-hydroxyphenyl)methylidene]pentanedihydrazide](/img/structure/B11709782.png)
![4-bromo-2-{(E)-[(1-{[(E)-(4-methoxyphenyl)methylidene]amino}-4-phenyl-1H-imidazol-2-yl)imino]methyl}phenol](/img/structure/B11709795.png)

![4-[4-(Diphenylphosphoryl)-2-(4-methylphenyl)-1,3-oxazol-5-yl]morpholine](/img/structure/B11709811.png)

